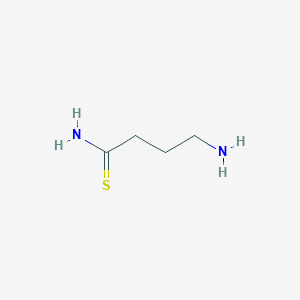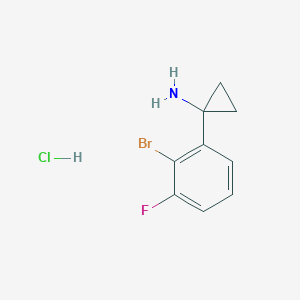
1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN It is a cyclopropane derivative that contains both bromine and fluorine atoms on the phenyl ring
準備方法
The synthesis of 1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluoroaniline and cyclopropanecarboxylic acid.
Cyclopropanation: The cyclopropanation reaction is carried out using a suitable reagent, such as diazomethane, to form the cyclopropane ring.
Amidation: The resulting cyclopropane intermediate is then subjected to amidation using an appropriate amine, such as ammonia or a primary amine, to introduce the amine group.
Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反応の分析
1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of fine chemicals.
作用機序
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its target.
類似化合物との比較
1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but with the fluorine atom at a different position on the phenyl ring.
1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride: Another similar compound with different substitution patterns on the phenyl ring.
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride: This compound lacks the bromine atom but retains the fluorine and cyclopropane features.
特性
分子式 |
C9H10BrClFN |
|---|---|
分子量 |
266.54 g/mol |
IUPAC名 |
1-(2-bromo-3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-6(9(12)4-5-9)2-1-3-7(8)11;/h1-3H,4-5,12H2;1H |
InChIキー |
JFYUBKWLPZAKQR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C(=CC=C2)F)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



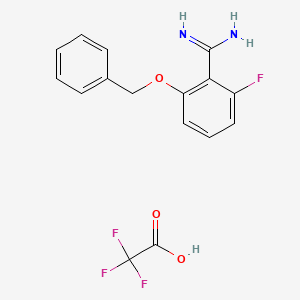
![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)

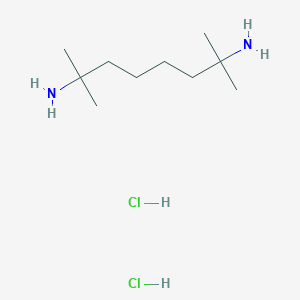

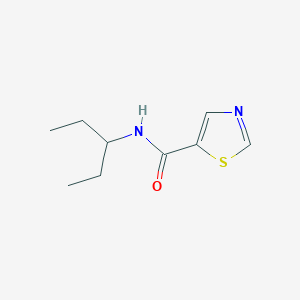

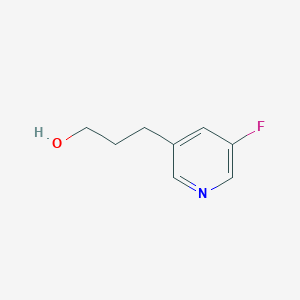
![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)

![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
